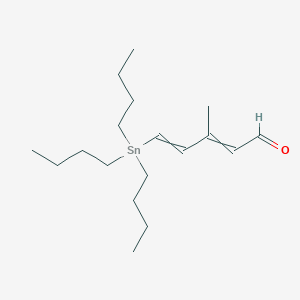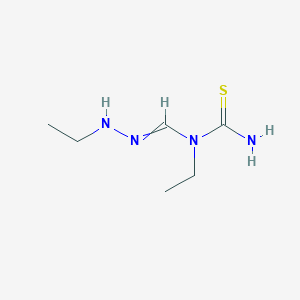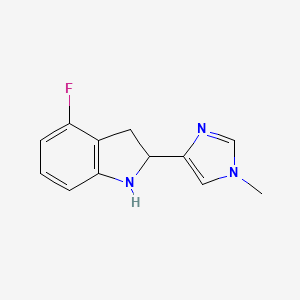
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group attached to the imidazole ring, and a dihydroindole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Dihydroindole Structure: The final step involves the cyclization of the intermediate compounds to form the dihydroindole structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学研究应用
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The imidazole ring can coordinate with metal ions and participate in enzymatic reactions, while the dihydroindole structure provides stability and rigidity to the molecule.
相似化合物的比较
Similar Compounds
4-Fluoro-2-(1H-imidazol-4-yl)-2,3-dihydro-1H-indole: Lacks the methyl group on the imidazole ring.
2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole: Lacks the fluorine atom.
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-1H-indole: Lacks the dihydro structure.
Uniqueness
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole is unique due to the combination of the fluorine atom, methyl group, and dihydroindole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
188982-54-9 |
|---|---|
分子式 |
C12H12FN3 |
分子量 |
217.24 g/mol |
IUPAC 名称 |
4-fluoro-2-(1-methylimidazol-4-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H12FN3/c1-16-6-12(14-7-16)11-5-8-9(13)3-2-4-10(8)15-11/h2-4,6-7,11,15H,5H2,1H3 |
InChI 键 |
PIPYENSFVXWUKM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)C2CC3=C(N2)C=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


propanedinitrile](/img/structure/B12581284.png)
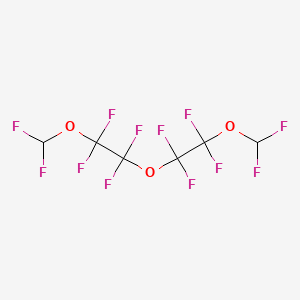
propanedinitrile](/img/structure/B12581296.png)
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)
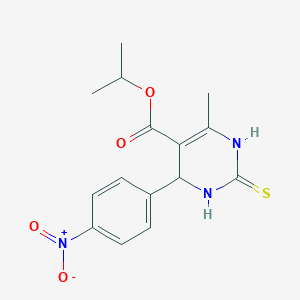
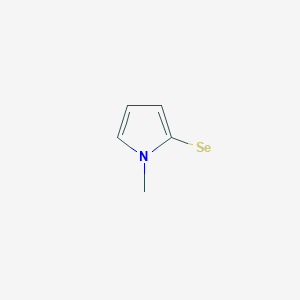

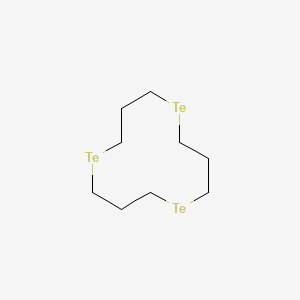
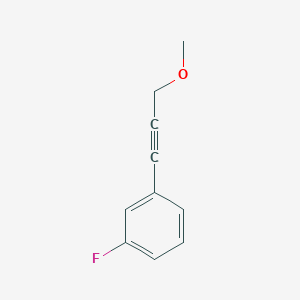
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
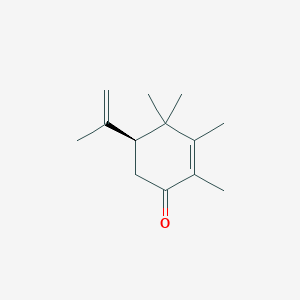
![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)
